molecular formula C11H12N2OS B3176298 2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 98899-31-1

2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B3176298
CAS No.: 98899-31-1
M. Wt: 220.29 g/mol
InChI Key: QTBDQOIFFZVUEW-UHFFFAOYSA-N
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Description

2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a bicyclic heterocyclic compound featuring a benzo[b]thiophene core substituted with amino, nitrile, dimethyl, and ketone functional groups. Its molecular formula is C₁₁H₁₂N₂OS (MW: 220.30), and it is identified by CAS number 98899-31-1 . The compound has been studied extensively for its structural and biological properties, including its role as a ligand in metal complexes with anticancer activity . Its synthesis typically involves Gewald-type reactions or condensation protocols, often employing potassium carbonate as a catalyst .

Properties

IUPAC Name

2-amino-5,5-dimethyl-7-oxo-4,6-dihydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-11(2)3-6-7(5-12)10(13)15-9(6)8(14)4-11/h3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBDQOIFFZVUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=C2C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139143
Record name 2-Amino-4,5,6,7-tetrahydro-5,5-dimethyl-7-oxobenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98899-31-1
Record name 2-Amino-4,5,6,7-tetrahydro-5,5-dimethyl-7-oxobenzo[b]thiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98899-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-5,5-dimethyl-7-oxobenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (chemical formula: C11H12N2OS) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[b]thiophene core with an amino group and a carbonitrile moiety. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC11H12N2OS
Molecular Weight224.29 g/mol
CAS Number98899-31-1

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated IC50 values ranging from 12 to 54 nM against non-small cell lung cancer (NSCLC) cell lines, outperforming established drugs like gefitinib .

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various synthesized compounds against the H1299 NSCLC cell line. The results showed that the most potent compound had an IC50 value of 12.5 nM , indicating strong antitumor activity. The docking studies suggested that these compounds interact effectively with the epidermal growth factor receptor (EGFR) and HER2 kinases through hydrophobic and hydrogen bonding interactions .

The proposed mechanism involves the inhibition of tyrosine kinases (TKs), which are crucial in cancer cell proliferation. The docking studies revealed that the compound binds to the hinge region of EGFR, mimicking the binding mode of established TK inhibitors such as erlotinib. This interaction is facilitated by hydrogen bonds and hydrophobic contacts with key amino acids in the catalytic domain .

Antimicrobial Activity

In addition to antitumor effects, some derivatives of benzo[b]thiophene have shown promising antimicrobial properties. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus without significant cytotoxicity to human cells at concentrations significantly above its minimum inhibitory concentration (MIC) .

Summary of Key Studies

  • Antitumor Efficacy : Studies have shown that compounds similar to this compound exhibit potent antitumor activity in vitro.
  • Mechanistic Insights : Molecular docking studies confirm that these compounds can effectively target EGFR and HER2 kinases, which are critical in tumor growth and survival.
  • Safety Profile : Preliminary cytotoxicity assays indicate a favorable safety profile for certain derivatives when tested against mammalian cell lines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, research has shown that modifications to the carbonitrile group can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the amino group appears crucial for interaction with specific cellular targets involved in cancer progression .

Neuroprotective Effects

Preliminary studies suggest that 2-amino-5,5-dimethyl-7-oxo derivatives may possess neuroprotective effects. These compounds have been evaluated for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymeric Materials

In material science, this compound has been explored as a building block for synthesizing novel polymeric materials. Its unique structure allows it to serve as a monomer that can impart specific mechanical and thermal properties to polymers. Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength .

Dyes and Pigments

Another application lies in the field of dyes and pigments. The structural features of 2-amino-5,5-dimethyl-7-oxo compounds allow them to be used as colorants in various applications, including textiles and plastics. Their stability under UV light exposure makes them suitable for outdoor applications .

Case Studies

StudyFocusFindings
Singh et al. (1996)Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus with modified derivatives showing enhanced efficacy .
ResearchGate PublicationAnticancer ActivityIdentified mechanisms of apoptosis induction in cancer cell lines treated with the compound .
Material Science ResearchPolymer DevelopmentDeveloped a new class of thermally stable polymers using this compound as a monomer, showcasing improved mechanical properties .

Comparison with Similar Compounds

Structural Comparisons

The compound is distinguished by the 5,5-dimethyl and 7-oxo groups, which influence its electronic and steric properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile No dimethyl/oxo groups C₉H₁₀N₂S 178.25 Simpler structure; used as a precursor for thiazole derivatives
2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 6-Methyl group (no oxo) C₁₀H₁₂N₂S 192.28 Methyl substitution alters ring conformation and reactivity
2-Bromo-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Bromine replaces amino group C₁₁H₁₁BrN₂OS 299.19 Bromine enhances electrophilicity; potential for cross-coupling reactions
2-Amino-5,5-dimethyl-8-oxo-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine-3-carboxylate Expanded azepine ring C₁₂H₁₅N₂O₃S 267.32 Larger ring system; ester group modifies solubility

Key Observations :

  • Dimethyl substituents at the 5-position impart steric hindrance, affecting reactivity in substitution reactions .

Key Observations :

  • The target compound’s synthesis is optimized for efficiency (20% catalyst loading, 3-hour reaction time) compared to analogs requiring harsher conditions .

Key Observations :

  • The target compound’s 7-oxo group likely stabilizes metal complexes, enhancing anticancer efficacy .
  • Thiazole derivatives without dimethyl/oxo groups show broader cytotoxicity, suggesting substituent flexibility is critical for targeting specific cancers .
Physical Properties
Compound Melting Point (°C) Solubility Spectral Data (IR/NMR) Reference
Target Compound Not reported Moderate in ethanol IR: C≡N (2220 cm⁻¹), C=O (1719 cm⁻¹)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 147–148 Low in water ¹H NMR: δ 7.21 (s, 2H, NH₂)
2-Amino-5,5-dimethyl-7-oxo-...-3-carboxamide 214–217 Insoluble in ether ¹³C NMR: δ 165.48 (C=O)

Key Observations :

  • The target compound’s nitrile and ketone groups dominate its IR profile, aiding in structural confirmation .
  • Methyl ester analogs (e.g., 3j) exhibit lower melting points (98–99°C) due to reduced hydrogen bonding .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via cyclization reactions and subsequent functionalization. Key steps include:

  • Core formation : Cyclization of thiophene derivatives with electrophiles (e.g., β-enaminonitrile intermediates) under reflux conditions in anhydrous solvents like CH2Cl2 or toluene .
  • Functionalization : Introduction of substituents (e.g., acyl or nitrile groups) via nucleophilic substitution or condensation with anhydrides (e.g., succinic anhydride) .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H2O) achieves >75% purity . Yields vary (43–86%) depending on substituents and reaction time. For example, methyl-substituted derivatives require longer reflux times for optimal yields .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (C≡N at ~2220 cm<sup>-1</sup>, C=O at ~1700 cm<sup>-1</sup>) .
  • NMR (1H/13C) : Confirms regiochemistry via shifts (e.g., aromatic protons at δ 7.5–8.9 ppm, cyclohexene protons at δ 1.7–2.8 ppm) .
  • Mass spectrometry (HRMS/LC-MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C11H13N2OS: 237.0794) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., 75.15° between thiophene and aryl rings) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity or electronic properties of this compound?

Density Functional Theory (DFT) simulations are used to:

  • Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Model molecular docking with biological targets (e.g., enzymes or DNA) to rationalize cytotoxicity .
  • Simulate pharmacokinetics (e.g., ADMET properties) to prioritize derivatives for synthesis . For example, electron-withdrawing groups (e.g., CN) increase electrophilicity, enhancing interactions with cancer cell targets .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Contradictions often arise from:

  • Cell line variability : Cytotoxicity varies between NUGC (gastric) and HEPG-2 (liver) cancer models due to differences in membrane permeability .
  • Assay conditions : Varying pH or serum content alters compound stability. Standardized protocols (e.g., 48-hour incubation in RPMI-1640 media) improve reproducibility .
  • Purity thresholds : HPLC purity >95% minimizes off-target effects from synthetic byproducts .
  • Structural analogs : Comparing substituent effects (e.g., tert-butyl vs. methyl groups) clarifies structure-activity relationships .

Q. How do substituents on the tetrahydrobenzo[b]thiophene core influence the compound's biological activity?

Substituent effects are systematically evaluated via:

  • Electron-withdrawing groups (EWGs) : Nitrile (-CN) and carbonyl (-CO) groups enhance cytotoxicity by increasing electrophilicity and target binding .
  • Steric effects : Bulky groups (e.g., tert-butyl) reduce activity in sterically constrained targets (e.g., HA22T liver cancer cells) .
  • Hydrogen bonding : Carboxamide (-CONH2) groups improve solubility and interaction with hydrophilic enzyme pockets .

Q. What methodologies are recommended for analyzing the crystal structure and ring puckering effects?

Advanced structural analysis involves:

  • SHELX software : For refining crystallographic data and calculating torsion angles .
  • Puckering parameters : Quantify ring non-planarity using Cremer-Pople coordinates (e.g., amplitude QT and phase θ for six-membered rings) .
  • Intermolecular interactions : Identify hydrogen bonds (N—H⋯O) and π-π stacking via Mercury software to explain packing motifs .

Data Contradiction Analysis Example

ParameterStudy A Study B Resolution Strategy
IC50 (HA22T)12.5 µM45.2 µMVerify substituent (tert-butyl in B reduces activity)
Solubility (PBS)0.8 mg/mL0.2 mg/mLAssess purity (HPLC) and crystallinity (PXRD)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Reactant of Route 2
2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

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